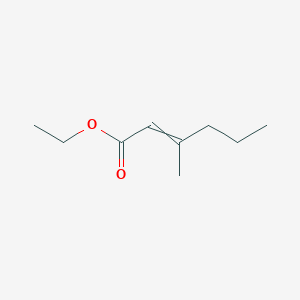

Ethyl 3-methylhex-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Ethyl 3-methylhex-2-enoate can be synthesized through various chemical reactions, including the reaction of lithium salt of ethyl cyanoacetate with specific fluorides or by coupling reactions involving α,β-unsaturated acetals and cyanoacetate, catalyzed by ruthenium complexes (Seino et al., 2017). The synthesis process often involves intricate mechanisms that ensure the formation of the desired product with specific configurations.

Molecular Structure Analysis

The molecular structure of ethyl 3-methylhex-2-enoate and related compounds has been elucidated through various spectroscopic and crystallographic techniques. For instance, X-ray crystallography has revealed the spatial arrangement of atoms within the molecule, highlighting features such as bond distances and angles critical to understanding its reactivity and interactions (Johnson et al., 2006).

Chemical Reactions and Properties

Ethyl 3-methylhex-2-enoate undergoes various chemical reactions that demonstrate its reactivity and functional utility in organic synthesis. For example, it can participate in oxonium-ene reactions to yield complex heterocyclic structures, illustrating its versatility as a synthetic building block (Saha et al., 2012).

科学的研究の応用

Safety Assessment in Fragrance Ingredients : Ethyl (E)hex-3-enoate has been evaluated for various toxicological endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. The study concluded that it is not expected to be genotoxic and its exposure is below the Threshold of Toxicological Concern for a Cramer Class I material, suggesting its safety for use in fragrance ingredients (Api et al., 2020).

Crystal Packing Analysis : Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, related to ethyl 3-methylhex-2-enoate, have been studied for their unique crystal packing involving N⋯π and O⋯π interactions rather than direct hydrogen bonding (Zhang, Wu, & Zhang, 2011).

Synthesis of Tetrahydropyrans : Ethyl 3-methylhex-2-enoate has been used in the synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans, utilizing the (3,5)-oxonium-ene reaction (Saha, Bhunia, & Saikia, 2012).

Synthesis of Dihydropyrans : A method for synthesizing substituted dihydropyrans with excellent diastereoselectivity from the reaction of aldehydes or epoxides and ethyl 3-alkyl-3-hydroxy-5-methylhex-5-enoate was developed (Saha, Ghosh, Sultana, & Saikia, 2012).

Evaluation in Wine Sensory Characteristics : Ethyl 2-hydroxy-3-methylbutanoate, structurally related to ethyl 3-methylhex-2-enoate, was investigated for its chemical and sensory characteristics in wines, focusing on its role in aroma modulation (Gammacurta et al., 2018).

Synthesis and Structural Analysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, closely related to ethyl 3-methylhex-2-enoate, was synthesized and characterized, highlighting its application in chemical synthesis and structural analysis (Johnson et al., 2006).

Applications in Organic Synthesis : Various derivatives of ethyl 3-methylhex-2-enoate have been employed in organic synthesis, demonstrating their versatility in creating a range of organic compounds with potential pharmacological applications (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

特性

IUPAC Name |

ethyl 3-methylhex-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCPOYMRKNZICF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methylhex-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1Z)-1,2-Difluoro-1-propen-1-yl]-1,3-benzothiazole](/img/structure/B1144305.png)

![[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] Prop-2-enoate](/img/structure/B1144308.png)

![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)